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Cat. No.: B098954 Get Quote

An In-depth Technical Guide to 2-(1H-imidazol-2-
yl)ethanamine
Introduction: Unveiling a Versatile Imidazole Moiety
In the landscape of medicinal chemistry and drug development, the imidazole ring stands as a

privileged scaffold, integral to the structure of numerous biologically active compounds.[1][2] Its

unique electronic properties and ability to engage in various non-covalent interactions make it a

cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet highly

significant, derivative: 2-(1H-imidazol-2-yl)ethanamine. This molecule, characterized by an

ethylamine substituent at the 2-position of the imidazole ring, presents a fascinating subject for

researchers exploring new pharmacological agents. Its structural similarity to endogenous

biogenic amines, such as histamine, hints at its potential to interact with a range of biological

targets, making it a compound of considerable interest for further investigation.

This document serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development. It will provide a detailed overview of the physicochemical

properties, potential applications, and synthetic methodologies related to 2-(1H-imidazol-2-
yl)ethanamine, underpinned by a commitment to scientific integrity and practical, field-proven

insights.
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Physicochemical Properties: A Foundation for
Application
A thorough understanding of a compound's physicochemical properties is paramount for its

successful application in research and development. These parameters govern its solubility,

stability, and pharmacokinetic profile, ultimately influencing its efficacy and developability as a

therapeutic agent.

Core Data Summary
The fundamental physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine are

summarized in the table below. This data provides a critical foundation for experimental design,

from initial synthesis and purification to formulation and in vitro/in vivo testing.

Property Value Source(s)

Molecular Formula C₅H₉N₃ [3][4]

Molecular Weight 111.15 g/mol [4]

CAS Number 19225-96-8 [3]

CAS Number (HCl salt) 167298-65-9 [5]

IUPAC Name
2-(1H-imidazol-2-

yl)ethanamine
[4]

Computed XLogP3 -0.6 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 2 [4]

Chemical Structure
The structural representation of 2-(1H-imidazol-2-yl)ethanamine is crucial for understanding

its chemical reactivity and potential biological interactions.
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Caption: Chemical structure of 2-(1H-imidazol-2-yl)ethanamine.

Potential Applications in Drug Discovery and
Development
The imidazole nucleus is a recurring motif in a vast array of therapeutic agents, valued for its

ability to enhance water solubility and act as an isostere for other five-membered heterocyclic

rings.[1] The structural features of 2-(1H-imidazol-2-yl)ethanamine suggest several promising

avenues for investigation in drug discovery.

Histamine Receptor Modulation
Given its structural analogy to histamine, a primary area of interest is its potential interaction

with histamine receptors (H1, H2, H3, and H4). These G-protein coupled receptors are

implicated in a wide range of physiological processes, and their modulation is a key strategy in

the treatment of allergies, gastric ulcers, and neurological disorders. Further research is

warranted to determine the specific agonist or antagonist activity of 2-(1H-imidazol-2-
yl)ethanamine at these receptor subtypes.

Enzyme Inhibition
The imidazole ring can act as a key binding motif in the active sites of various enzymes. For

instance, related imidazole-containing compounds have been explored as inhibitors of the

Insulin-like Growth Factor 1 Receptor (IGF-1R), a significant target in cancer therapy.[6] The

ethylamine side chain of 2-(1H-imidazol-2-yl)ethanamine could provide additional interaction

points, potentially leading to potent and selective enzyme inhibition.

Scaffold for Library Synthesis
Beyond its intrinsic biological activity, 2-(1H-imidazol-2-yl)ethanamine serves as a valuable

building block for the synthesis of compound libraries. The primary amine of the ethylamine

side chain provides a reactive handle for a variety of chemical transformations, allowing for the

rapid generation of a diverse set of derivatives. This approach is fundamental to structure-

activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic

properties.
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Caption: Synthetic utility and potential therapeutic targets.

Synthetic Methodologies: A Practical Guide
The synthesis of 2-(1H-imidazol-2-yl)ethanamine and its derivatives is a key enabling step for

its biological evaluation. While multiple synthetic routes can be envisioned, a common and

effective approach involves the construction of the imidazole ring followed by elaboration of the

side chain.

Illustrative Synthetic Protocol
The following protocol outlines a general, yet robust, method for the synthesis of 2-substituted

imidazoles, which can be adapted for the preparation of 2-(1H-imidazol-2-yl)ethanamine. This

method is based on the condensation of an aldehyde with ethylenediamine, followed by

oxidation.

Step 1: Synthesis of the Imidazoline Intermediate

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve the desired aldehyde (e.g., a protected aminoacetaldehyde derivative) in
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a suitable solvent such as ethanol or methanol.

Addition of Reagents: To the stirred solution, add an equimolar amount of ethylenediamine.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated to facilitate the condensation and cyclization to form the corresponding imidazoline.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude

imidazoline intermediate can be purified by column chromatography or used directly in the

next step.

Step 2: Oxidation to the Imidazole

Oxidizing Agent: The crude imidazoline is dissolved in a suitable solvent, and an oxidizing

agent is added. A variety of oxidizing agents can be employed, such as manganese dioxide

(MnO₂), or iodine in the presence of a base.

Reaction Conditions: The reaction is typically stirred at room temperature or heated,

depending on the chosen oxidant. Monitoring by TLC is essential to determine the endpoint

of the reaction.

Work-up and Purification: Once the oxidation is complete, the reaction mixture is filtered to

remove any solid byproducts. The filtrate is concentrated, and the resulting crude product is

purified by column chromatography on silica gel to yield the desired 2-substituted imidazole.

Step 3: Deprotection (if necessary)

If a protecting group was used on the amine functionality of the starting aldehyde, a final

deprotection step is required to yield 2-(1H-imidazol-2-yl)ethanamine. The choice of

deprotection conditions will depend on the nature of the protecting group used.
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Caption: General synthetic workflow.

Conclusion: A Compound of Untapped Potential
2-(1H-imidazol-2-yl)ethanamine represents a molecule of significant interest to the drug

discovery and development community. Its straightforward synthesis, coupled with the proven

pharmacological importance of the imidazole scaffold, makes it an attractive starting point for

the design of novel therapeutic agents. This guide has provided a comprehensive overview of

its core properties and potential applications, with the aim of empowering researchers to

explore the full therapeutic potential of this versatile compound. Further investigation into its

biological activity is highly encouraged and is anticipated to yield valuable insights into new

treatment modalities for a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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